molecular formula C15H13ClN6O3 B2926299 N-(3-chloro-4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine CAS No. 1002214-67-6

N-(3-chloro-4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

Cat. No. B2926299
M. Wt: 360.76
InChI Key: XAQQZJOIJUZINY-UHFFFAOYSA-N
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Description

“N-(3-chloro-4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine” is a chemical compound that belongs to the class of organic compounds known as phenylpyrazoles. Phenylpyrazoles are compounds containing a phenylpyrazole skeleton, which consists of a pyrazole bound to a phenyl group.



Synthesis Analysis

The synthesis of such a compound would likely involve several steps, including the formation of the pyrazole and pyrimidine rings, the introduction of the nitro, methyl, and methoxy groups, and finally the coupling of the two rings. However, without specific literature or experimental data, it’s difficult to provide a detailed synthesis analysis.



Molecular Structure Analysis

The molecular structure of this compound would be characterized by the presence of the pyrazole and pyrimidine rings, both of which are nitrogen-containing heterocycles. The compound also features a nitro group (-NO2), a methoxy group (-OCH3), and a chloro group (-Cl), all of which can significantly influence the compound’s reactivity and properties.



Chemical Reactions Analysis

Again, without specific data, it’s difficult to predict the exact chemical reactions this compound would undergo. However, the presence of the nitro group suggests that it could participate in redox reactions, and the chloro and methoxy groups could potentially be sites of nucleophilic substitution reactions.



Physical And Chemical Properties Analysis

The physical and chemical properties of a compound can be influenced by its molecular structure. For example, the presence of the nitro, chloro, and methoxy groups in this compound could influence its polarity, solubility, and reactivity. However, without experimental data, it’s not possible to provide specific details on these properties.


Scientific Research Applications

Synthesis and Characterization

Researchers have focused on the synthesis and structural characterization of related pyrazole derivatives to explore their potential pharmacophore sites for antitumor, antifungal, and antibacterial activities. The structural elucidation of these compounds involves advanced techniques like X-Ray crystallography, FT-IR, UV–visible spectroscopy, and proton NMR spectroscopy, among others. These efforts aim to identify new compounds that can be developed into useful therapeutic agents (A. Titi et al., 2020).

Antifungal and Antibacterial Effects

The chemical modification of pyrimidine derivatives to include various heterocyclic compounds has been investigated for their antifungal and antibacterial effects. Such studies contribute to the development of new antimicrobial agents, especially targeting resistant strains of fungi like Aspergillus terreus and Aspergillus niger (N. N. Jafar et al., 2017).

Imaging Agents for Parkinson's Disease

One area of application includes the synthesis of potential PET imaging agents for tracking the LRRK2 enzyme in Parkinson's disease. The development of such imaging agents involves complex synthetic pathways, offering insights into the molecular mechanisms of neurological disorders and aiding in the diagnosis and treatment of diseases like Parkinson's (Min Wang et al., 2017).

Anti-inflammatory and Analgesic Activities

Research into pyrazolone derivatives attached to a pyrimidine moiety has shown potential anti-inflammatory, analgesic, and antipyretic activities. These studies are crucial for the discovery of new drugs that can manage pain and inflammation with fewer side effects compared to existing medications (R. V. Antre et al., 2011).

Insecticidal and Antimicrobial Potential

The exploration of pyrimidine-linked pyrazole heterocyclic compounds for their insecticidal and antimicrobial potential highlights the versatility of these chemical structures in addressing various biological challenges, including pest control and the fight against microbial infections (P. P. Deohate et al., 2020).

Safety And Hazards

The safety and hazards associated with a compound depend on its physical and chemical properties, as well as how it interacts with biological systems. Without specific data on this compound, it’s not possible to provide detailed safety and hazard information.


Future Directions

The future directions for research on this compound would likely depend on its properties and potential applications. For example, if it shows promising biological activity, it could be further studied as a potential therapeutic agent. Alternatively, if it has interesting chemical reactivity, it could be studied in the context of synthetic chemistry or materials science.


properties

IUPAC Name

N-(3-chloro-4-methoxyphenyl)-6-methyl-2-(4-nitropyrazol-1-yl)pyrimidin-4-amine
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C15H13ClN6O3/c1-9-5-14(19-10-3-4-13(25-2)12(16)6-10)20-15(18-9)21-8-11(7-17-21)22(23)24/h3-8H,1-2H3,(H,18,19,20)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

XAQQZJOIJUZINY-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NC(=N1)N2C=C(C=N2)[N+](=O)[O-])NC3=CC(=C(C=C3)OC)Cl
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C15H13ClN6O3
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

360.75 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Product Name

N-(3-chloro-4-methoxyphenyl)-6-methyl-2-(4-nitro-1H-pyrazol-1-yl)pyrimidin-4-amine

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